

Geraldol: An Active Metabolite of Fisetin – A Technical Guide

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Compound of Interest

Compound Name: *Geraldol*

Cat. No.: *B191838*

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Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Emerging research has identified **geraldol** (3,4',7-trihydroxy-3'-methoxyflavone) as a primary and biologically active metabolite of fisetin. This technical guide provides an in-depth overview of **geraldol**'s formation from fisetin, its pharmacokinetic profile, and its effects on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Fisetin Metabolism and Geraldol Formation

Following administration, fisetin undergoes rapid and extensive metabolism in vivo. One of the principal metabolic pathways is O-methylation, which results in the formation of **geraldol**. This biotransformation is a crucial step in understanding the overall pharmacological effects attributed to fisetin, as **geraldol** itself exhibits significant biological activity, in some cases even greater than the parent compound.^{[1][2]}

Enzymatic Conversion

The conversion of fisetin to **geraldol** is catalyzed by catechol-O-methyltransferase (COMT), an enzyme responsible for methylating catechol-containing compounds. The catechol moiety in the B-ring of fisetin is the primary site of this enzymatic modification.

Quantitative Data on Fisetin and Geraldol Pharmacokinetics

The pharmacokinetic parameters of fisetin and its metabolite **geraldol** have been investigated in murine models. These studies reveal a rapid conversion of fisetin to **geraldol** and highlight the significant systemic exposure to the metabolite.

Parameter	Fisetin (2 mg/kg, i.v.)	Geraldol (from Fisetin)	Fisetin (100 mg/kg, p.o.)	Geraldol (from Fisetin)	Fisetin (200 mg/kg, p.o.)	Geraldol (from Fisetin)	Reference
C _{max} (ng/mL)	-	-	13.5 ± 4.5	45.3 ± 11.2	84.6 ± 21.3	211.4 ± 45.8	[1]
AUC (ng·h/mL)	112.8 ± 23.4	345.6 ± 54.3	21.7 ± 6.9	154.8 ± 32.1	178.9 ± 45.6	987.6 ± 123.4	[1]
Absolute Bioavailability (%)	-	-	7.8	-	31.7	-	[1]

Parameter	Fisetin (223 mg/kg, i.p. in mice)	Reference
C _{max} (µg/mL)	2.5	[2]
T _{max} (min)	15	[2]
Terminal Half-life (h)	3.1	[2]

Experimental Protocols

Quantification of Fisetin and Geraldol in Plasma by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of fisetin and **geraldol** in plasma samples.

a) Sample Preparation (Protein Precipitation)[1]

- To 100 μL of plasma, add 200 μL of acetonitrile containing an internal standard (e.g., quercetin).
- Vortex for 5 minutes to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

b) HPLC-MS/MS Parameters

- HPLC System: Agilent 1200 series or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B

- 6-6.1 min: 90-10% B
- 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Fisetin: m/z 285 \rightarrow 135
 - **Geraldol**: m/z 299 \rightarrow 284
 - Internal Standard (Quercetin): m/z 301 \rightarrow 151
- Data Analysis: Quantify concentrations using a calibration curve generated with standards of known concentrations.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a method to assess the cytotoxic effects of fisetin and **geraldol** on cancer cell lines.

- Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.[3]
- Treatment: Treat the cells with various concentrations of fisetin or **geraldol** (e.g., 0, 25, 50, 100 μ M) for 72 hours.[3]
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control.

Cell Migration Analysis (Wound Healing Assay)

This protocol outlines a method to evaluate the effect of fisetin and **geraldol** on cell migration.

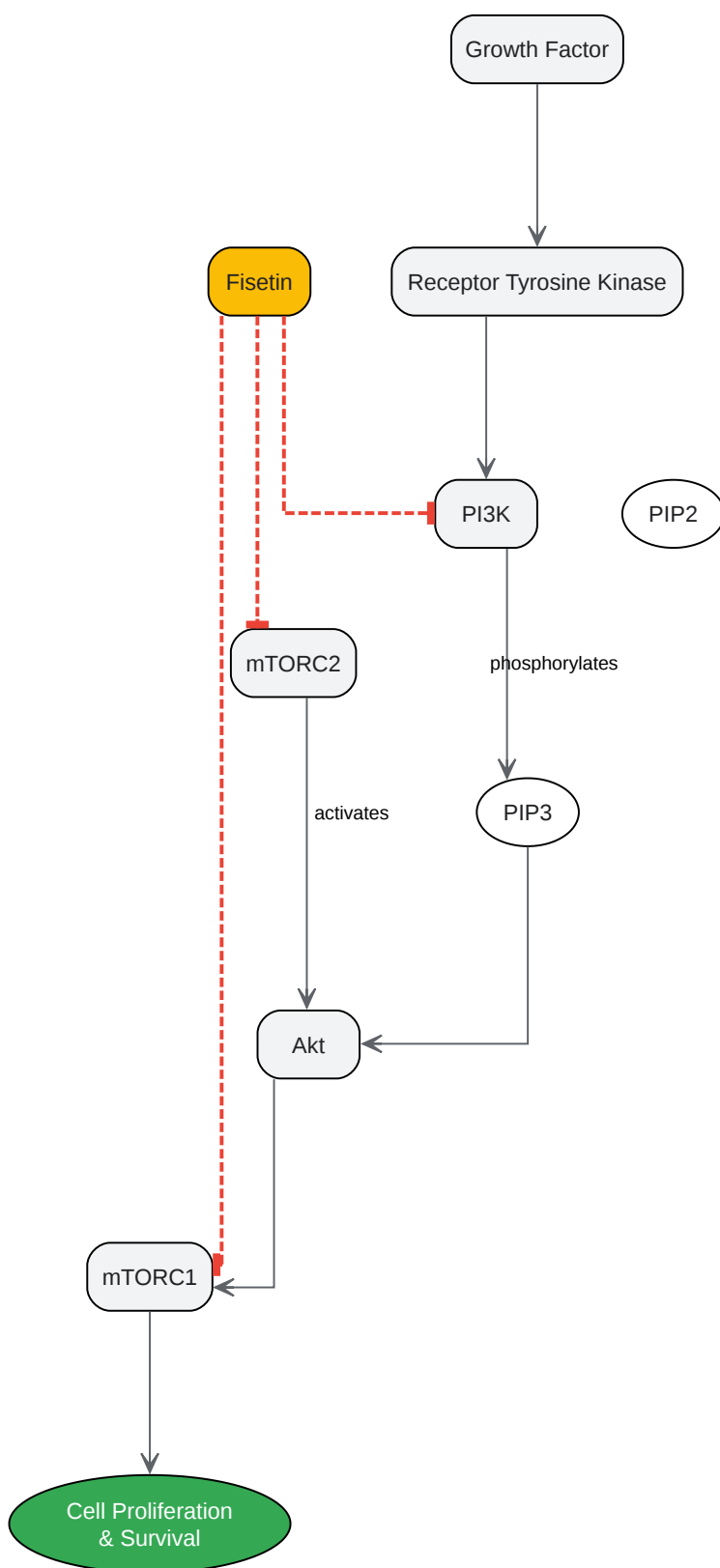
- **Cell Seeding:** Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 6-well plate and grow to a confluent monolayer.[\[4\]](#)
- **Wound Creation:** Create a "scratch" in the cell monolayer using a sterile 200 μ L pipette tip.
- **Washing:** Wash the cells with PBS to remove detached cells.
- **Treatment:** Add fresh medium containing different concentrations of fisetin or **geraldol** (e.g., 25 and 50 μ M).[\[4\]](#)
- **Image Acquisition:** Capture images of the scratch at 0 hours and after 24 hours of incubation.
- **Data Analysis:** Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Signaling Pathways and Experimental Workflows

Fisetin and its metabolite **geraldol** have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

Fisetin has been identified as a dual inhibitor of the PI3K/Akt and mTOR signaling pathways. By inhibiting these pathways, fisetin can suppress cancer cell proliferation and induce apoptosis. Molecular docking studies suggest that fisetin can physically interact with mTOR.[\[5\]](#)
[\[6\]](#)

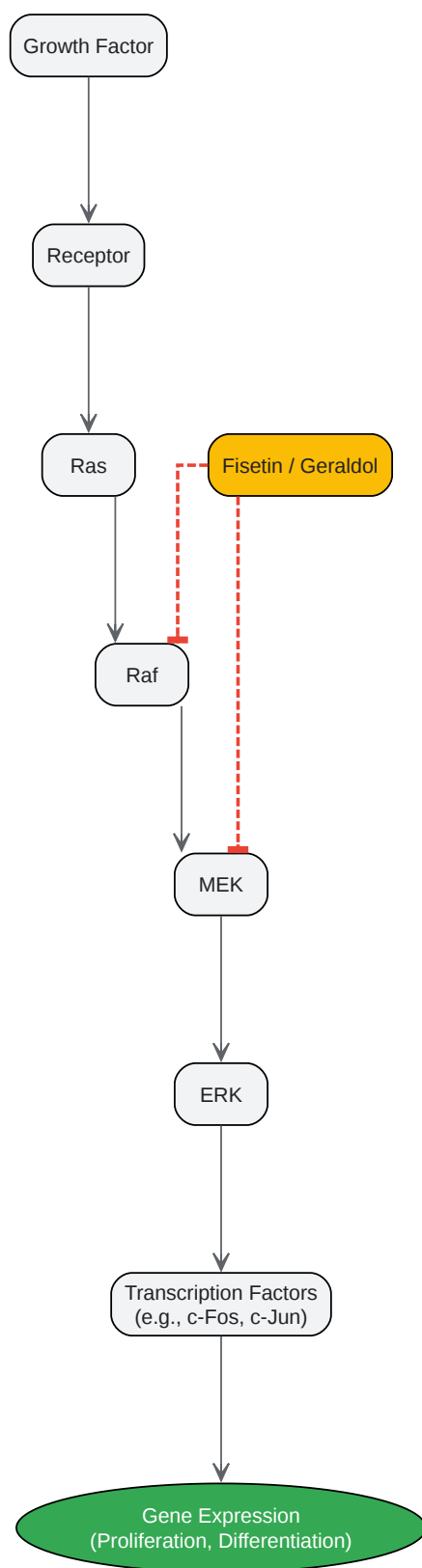


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Fisetin's inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

Fisetin and **geraldol** have also been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.

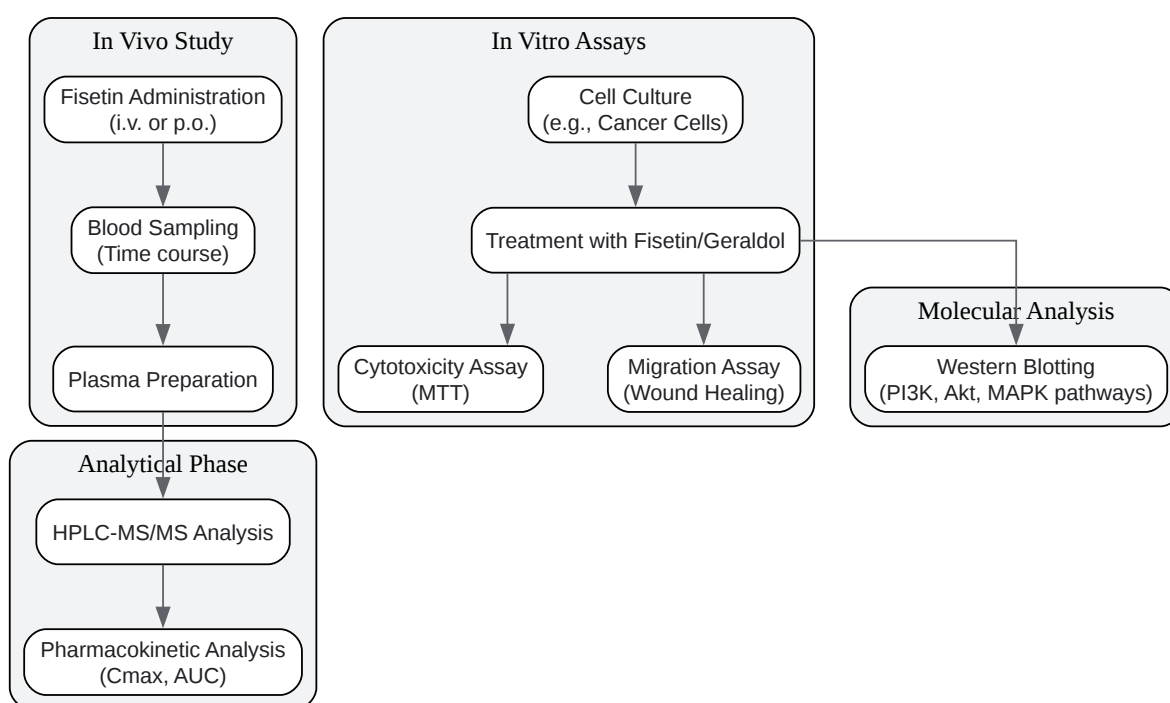


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Inhibition of the MAPK signaling pathway.

Experimental Workflow: From Fisetin Administration to Data Analysis

The following diagram illustrates a typical experimental workflow for studying the metabolism and biological activity of fisetin.



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